3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(pyrrolidin-1-yl)methyl]-2H-chromen-2-one
Description
3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(pyrrolidin-1-yl)methyl]-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with a 2,4-dimethoxyphenyl group at position 3, a hydroxyl group at position 7, a methyl group at position 4, and a pyrrolidin-1-ylmethyl moiety at position 6. Coumarins are biologically active heterocycles with diverse applications, including anticancer, antimicrobial, and anti-inflammatory activities . This compound’s structural complexity and functional group diversity make it a candidate for drug discovery, particularly in oncology and infectious diseases.
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c1-14-16-8-9-19(25)18(13-24-10-4-5-11-24)22(16)29-23(26)21(14)17-7-6-15(27-2)12-20(17)28-3/h6-9,12,25H,4-5,10-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAABCJZEFYMJAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCCC3)O)C4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related coumarin derivatives, focusing on substituent effects, physicochemical properties, and reported biological activities.
Substituent Variations at Position 3
The phenyl ring at position 3 is critical for modulating electronic and steric properties:
- Target compound : 2,4-Dimethoxyphenyl. Methoxy groups donate electron density, enhancing stability and influencing π-π stacking interactions.
- 7-hydroxy-3-(4-hydroxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one (): Replaces methoxy groups with a single 4-hydroxyphenyl substituent.
- 3-(2-chlorophenyl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one (): Substitutes 2-chlorophenyl and trifluoromethyl groups. The electron-withdrawing chlorine and CF₃ groups enhance lipophilicity and resistance to oxidative metabolism, favoring blood-brain barrier penetration .
Modifications at Position 8
The amine-containing side chain at position 8 influences pharmacokinetics and target binding:
- Target compound : Pyrrolidin-1-ylmethyl. The 5-membered pyrrolidine ring offers moderate steric bulk and flexibility.
- 8-[(4-ethylpiperazin-1-yl)methyl] (): Incorporates a 6-membered piperazine ring with an ethyl group.
- 8-[(4-(2-hydroxyethyl)piperazin-1-yl)methyl] (): Adds a hydroxyethyl group to the piperazine ring, enhancing hydrophilicity and hydrogen-bonding capacity. This modification is advantageous for reducing off-target toxicity .
Substituent Effects at Position 2 and 4
- 2-Trifluoromethyl group (): Introduces strong electron-withdrawing effects, which can alter electron distribution in the chromenone ring and enhance interactions with electrophilic biological targets .
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